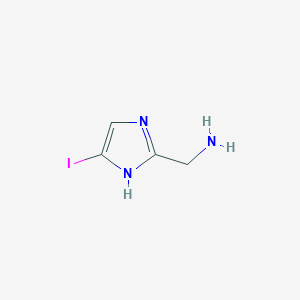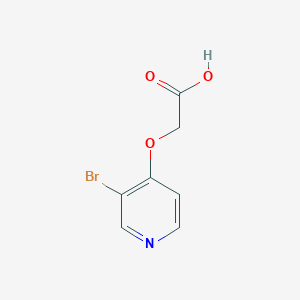
2-((3-Bromopyridin-4-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromopyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound has gained attention in scientific research due to its potential biological activity and various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromopyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-bromopyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom on the pyridine ring is replaced by the chloroacetic acid moiety .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Bromopyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-((3-Bromopyridin-4-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopyridine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the acetic acid moiety.
3-Bromopyridine-4-carboxylic acid: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-((3-Bromopyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and acetic acid functionalities. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-(3-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
Clé InChI |
LHUUNDOKTGFQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1OCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12951892.png)
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)
![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)
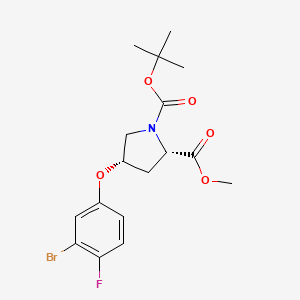
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
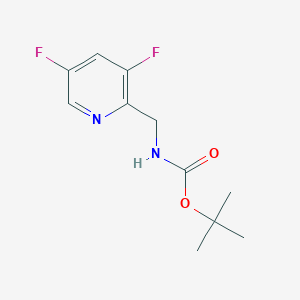
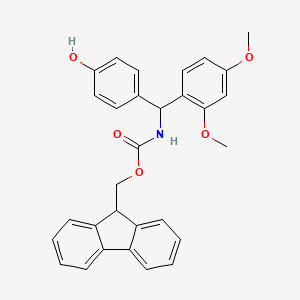
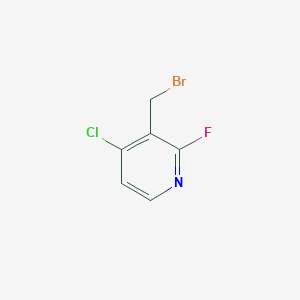

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
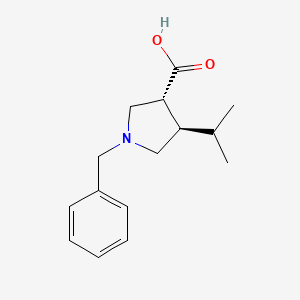
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

